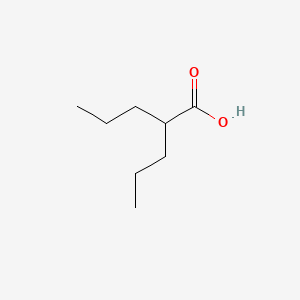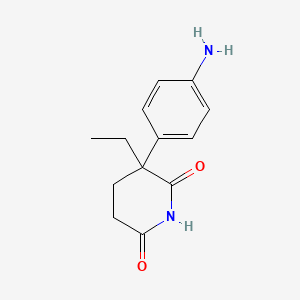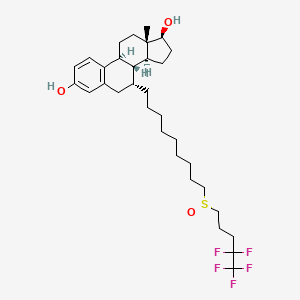
Vicriviroc-Malat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vicriviroc-Malat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um das Verhalten von CCR5-Inhibitoren zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Hemmung des Eindringens von HIV-1 in Zellen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von HIV-1 erforscht.
Industrie: Eingesetzt bei der Entwicklung neuer antiviraler Medikamente und Formulierungen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es nicht kompetitiv an eine hydrophobe Tasche zwischen den transmembranen Helices in der Nähe der extrazellulären Oberfläche des CCR5-Rezeptors bindet. Dieser allosterische Antagonismus bewirkt eine Konformationsänderung des Proteins, die die Bindung von gp120 an CCR5 verhindert. Dadurch wird das Eindringen von HIV in die Zelle blockiert .
Ähnliche Verbindungen:
Maraviroc: Ein weiterer CCR5-Antagonist, der zur Behandlung von HIV-1 eingesetzt wird.
Aplaviroc: Ein CCR5-Inhibitor mit einem ähnlichen Wirkmechanismus.
Vergleich:
This compound vs. Maraviroc: Beide Verbindungen hemmen CCR5, aber this compound hat in einigen Studien eine höhere Selektivität und Wirksamkeit gezeigt.
This compound vs. Aplaviroc: Während beide CCR5-Inhibitoren sind, hat this compound eine bessere orale Bioverfügbarkeit und Penetration des zentralen Nervensystems.
This compound zeichnet sich durch seine hohe Selektivität, Wirksamkeit und günstige pharmakokinetische Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von HIV-1 macht .
Wirkmechanismus
Vicriviroc Malate, also known as “1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate” or “Vicriviroc (Malate)”, is a potent CCR5 antagonist . It is currently in clinical trials for the management of HIV-1 .
Target of Action
The primary target of Vicriviroc Malate is the C-C chemokine receptor type 5 (CCR5) . CCR5 is a protein on the surface of white blood cells involved in the immune system. It is utilized by HIV-1 to enter and infect host cells .
Mode of Action
Vicriviroc Malate acts as a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular side of the CCR5 receptor . This binding induces a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 . This effectively blocks the entry of HIV-1 into the cell .
Biochemical Pathways
By inhibiting the interaction of HIV-1 with CCR5, Vicriviroc Malate disrupts the initial stages of the HIV-1 life cycle . This prevents the virus from entering the cell and replicating, thereby reducing the viral load and slowing the progression of the disease.
Pharmacokinetics
Vicriviroc Malate is orally administered and is effective at nanomolar concentrations . It is metabolized primarily by the CYP3A4 system .
Biochemische Analyse
Biochemical Properties
Vicriviroc Malate inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 .
Cellular Effects
Vicriviroc Malate has shown to inhibit the initial stages of the virus life cycle . It inhibits MIP-1α induced migration of Ba/F3 cells stably expressing recombinant human CCR5, with an IC50 of 0.91 nM . It also inhibits intracellular calcium release induced by the ligand RANTES in U-87-CCR5 cells, with an IC50 of 16 nM .
Molecular Mechanism
The molecular mechanism of Vicriviroc Malate involves its action as a once-daily oral inhibitor of CCR5 . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 . This prevents the entry of HIV into the cell .
Temporal Effects in Laboratory Settings
Vicriviroc Malate has demonstrated a significant decrease of HIV RNA in R5-infected subjects over time . The mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups in a 14-day monotherapy trial in HIV-infected adults .
Metabolic Pathways
Vicriviroc Malate is metabolized primarily by the CYP3A4 system
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Vicriviroc-Malat umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrimidinkernes. Die wichtigsten Schritte umfassen:
- Bildung des Pyrimidinrings durch eine Kondensationsreaktion.
- Einführung der Trifluormethylphenylgruppe durch eine nucleophile Substitutionsreaktion.
- Anlagerung der Piperazin- und Piperidinringe durch Amidbindungsbildung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
- Verwendung von hochreinen Ausgangsmaterialien.
- Kontrollierte Reaktionsbedingungen wie Temperatur, Druck und pH-Wert.
- Reinigungsschritte wie Kristallisation und Chromatographie zur Isolierung des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: Vicriviroc-Malat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von desalkylierten Produkten führen.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Hydroxylierte Derivate.
Reduktion: Desalkylierte Produkte.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.
Comparison:
Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but Vicriviroc Malate has shown higher selectivity and potency in some studies.
Vicriviroc Malate vs. Aplaviroc: While both are CCR5 inhibitors, Vicriviroc Malate has better oral bioavailability and central nervous system penetration.
Vicriviroc Malate stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .
Eigenschaften
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-RIAYWLAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436815 | |
| Record name | Vicriviroc Malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541503-81-5 | |
| Record name | Vicriviroc Malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















